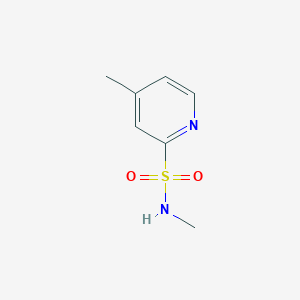
N,4-dimethylpyridine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-dimethylpyridine-2-sulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring substituted with methyl groups at the nitrogen and fourth positions, and a sulfonamide group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethylpyridine-2-sulfonamide typically involves the reaction of 4-dimethylaminopyridine with sulfonyl chlorides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of sulfonamides often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is scaled up and optimized for efficiency and safety.
化学反应分析
Types of Reactions
N,4-dimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
N,4-dimethylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of N,4-dimethylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
N,4-dimethylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for different molecular targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
N,4-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-9-7(5-6)12(10,11)8-2/h3-5,8H,1-2H3 |
InChI 键 |
GPHZSACXJLDCIF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)S(=O)(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)

![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)





